molecular formula C21H19N3O5 B589056 Desmethyl Erlotinib Carboxylate Acid CAS No. 882172-60-3

Desmethyl Erlotinib Carboxylate Acid

Número de catálogo: B589056
Número CAS: 882172-60-3
Peso molecular: 393.4 g/mol
Clave InChI: UFKZQJKDHRJVEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a process for synthesizing Erlotinib Hydrochloride, which has a similar structure, involves several steps including the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C21H21N3O4 . It contains an ethynylphenyl group attached to a quinazolin ring, which is further linked to an acetic acid group via an ether linkage .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 379.4 g/mol . It has a hydrogen bond donor count of 2 .

Mecanismo De Acción

Target of Action

Desmethyl Erlotinib Carboxylate Acid primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are important mediators of cell growth, differentiation, and survival . It is differentially expressed or differentially functional in tumor and non-tumor tissues .

Mode of Action

This compound inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition of EGFR tyrosine kinase activity blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. These include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, insulin signaling pathway, focal adhesion, ErbB signaling, peroxisome proliferator-activated receptors (PPAR) signaling, renin–angiotensin system, and arginine and proline metabolism . These pathways play crucial roles in cell growth, differentiation, and survival, and their disruption can lead to tumor progression .

Pharmacokinetics

It is known that many factors can influence the amount of active drug that eventually reaches the receptor . For orally administered agents like this compound, interpatient differences can have a marked effect on the absorption and metabolism of the drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of EGFR tyrosine kinase activity. This inhibition blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression . It also leads to a decrease in the cell surface expression of EGFR and HER2 in sensitive non-small cell lung cancer (NSCLC) cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the cardiovascular system can be highly affected by anti-cancer agents, leading to cardiotoxicity . Additionally, factors such as energy-dense food consumption and long-term exposure to high levels of fine dust can influence the pathogenesis and prevention of diseases treated by this compound .

Análisis Bioquímico

Biochemical Properties

It is known that it is a derivative of erlotinib, a tyrosine kinase inhibitor that targets the activity of Epidermal Growth Factor Receptor (EGFR) protein found in both healthy and cancerous cells

Cellular Effects

Erlotinib, from which it is derived, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Erlotinib, the parent compound, binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This inhibits the receptor’s activity, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Erlotinib and its metabolites have been studied in human serum and urine samples . The concentration ranges of erlotinib and desmethyl erlotinib in serum were 380–6510 and 66–558 ng/mL, respectively, in patients under treatment .

Dosage Effects in Animal Models

The effects of Desmethyl Erlotinib Carboxylate Acid at different dosages in animal models have not been reported. Pharmacokinetic studies in animal models during the formulation development phase give preliminary evidence of the PK behavior of drugs .

Metabolic Pathways

This compound is a metabolite of erlotinib. Erlotinib undergoes extensive metabolism primarily by cytochrome P450 (CYP) 3A4 . Three major biotransformation pathways of erlotinib include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring .

Transport and Distribution

Erlotinib, the parent compound, is known to be transported and distributed extensively in the body .

Subcellular Localization

The localization of mRNAs, which play a key role in the translation process, has been studied extensively

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid can be achieved through a multi-step process involving the synthesis of key intermediates followed by their subsequent coupling to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "2-methoxyethanol", "acetic anhydride", "4-bromo-2-chloroquinazoline", "copper iodide", "N,N-dimethylformamide", "ethynylaniline", "potassium carbonate", "sodium acetate", "sodium borohydride", "sodium hydroxide" ], "Reaction": [ "Synthesis of 4-bromo-2-chloroquinazoline by reacting 2-aminobenzoic acid with 4-bromoaniline, followed by chlorination with thionyl chloride and subsequent bromination with N-bromosuccinimide.", "Synthesis of 4-(3-ethynylanilino)quinazoline by reacting 4-bromo-2-chloroquinazoline with ethynylaniline in the presence of copper iodide catalyst and N,N-dimethylformamide solvent.", "Synthesis of 7-(2-methoxyethoxy)quinazoline by reacting 4-(3-ethynylanilino)quinazoline with 2-methoxyethanol in the presence of potassium carbonate base and N,N-dimethylformamide solvent.", "Synthesis of {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid by reacting 7-(2-methoxyethoxy)quinazoline with sodium borohydride and acetic anhydride to form the intermediate {[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetaldehyde, followed by oxidation with sodium chlorite and sodium hydroxide to form the final product." ] }

Número CAS

882172-60-3

Fórmula molecular

C21H19N3O5

Peso molecular

393.4 g/mol

Nombre IUPAC

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyacetic acid

InChI

InChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(28-8-7-27-2)19(29-12-20(25)26)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24)

Clave InChI

UFKZQJKDHRJVEF-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O

SMILES canónico

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCC(=O)O

Sinónimos

2-[[4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl]oxy]acetic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.